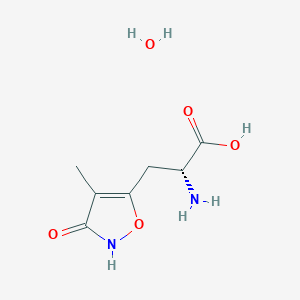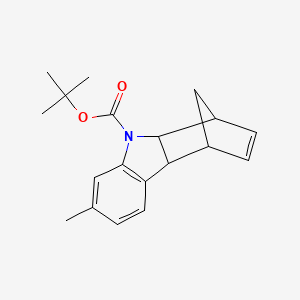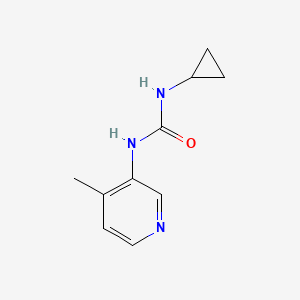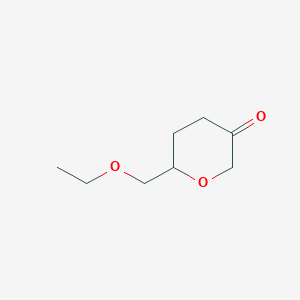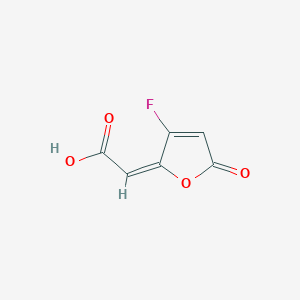
2-(3-Fluoro-5-oxofuran-2(5H)-ylidene)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluoro-5-oxofuran-2(5H)-ylidene)acetic acid is an organic compound that belongs to the class of furan derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-5-oxofuran-2(5H)-ylidene)acetic acid can be achieved through several synthetic routes The reaction conditions typically involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination and carboxylation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Fluoro-5-oxofuran-2(5H)-ylidene)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of reduced furan derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(3-Fluoro-5-oxofuran-2(5H)-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the carboxylic acid group can influence its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Chloro-5-oxofuran-2(5H)-ylidene)acetic acid: Similar structure with a chlorine atom instead of fluorine.
2-(3-Bromo-5-oxofuran-2(5H)-ylidene)acetic acid: Similar structure with a bromine atom instead of fluorine.
2-(3-Iodo-5-oxofuran-2(5H)-ylidene)acetic acid: Similar structure with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(3-Fluoro-5-oxofuran-2(5H)-ylidene)acetic acid makes it unique compared to its halogenated analogs. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity due to their high electronegativity and small size.
Propiedades
Fórmula molecular |
C6H3FO4 |
|---|---|
Peso molecular |
158.08 g/mol |
Nombre IUPAC |
(2E)-2-(3-fluoro-5-oxofuran-2-ylidene)acetic acid |
InChI |
InChI=1S/C6H3FO4/c7-3-1-6(10)11-4(3)2-5(8)9/h1-2H,(H,8,9)/b4-2+ |
Clave InChI |
FFFSTNSWQYFZRE-DUXPYHPUSA-N |
SMILES isomérico |
C1=C(/C(=C\C(=O)O)/OC1=O)F |
SMILES canónico |
C1=C(C(=CC(=O)O)OC1=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


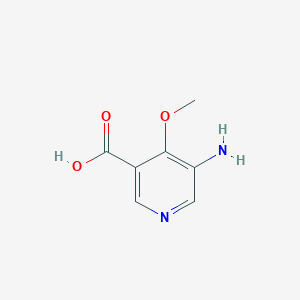
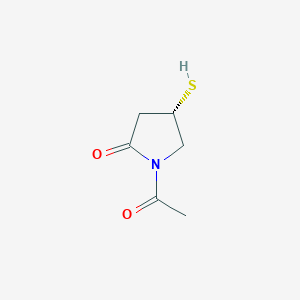

![3-(2-Acetylbenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12863685.png)
![2-Bromo-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12863696.png)
![2-Chloro-1-(2-iodobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12863724.png)
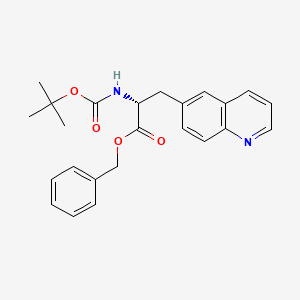
![2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide](/img/structure/B12863731.png)
![4-Methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12863732.png)
![2-[4-(Benzyloxy)phenyl]furan](/img/structure/B12863737.png)
